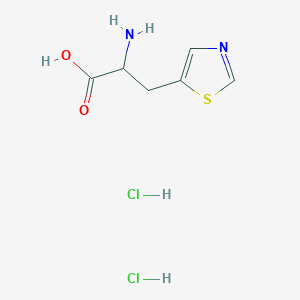

2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

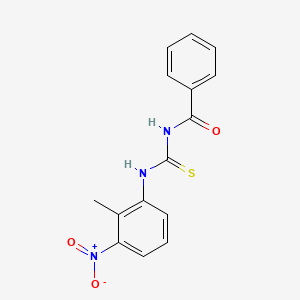

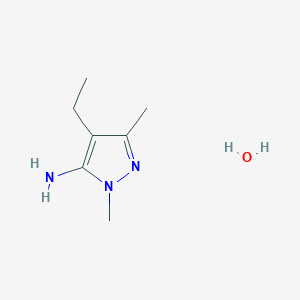

“2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride” is a chemical compound with the molecular formula C6H9ClN2O2S . It is also known as "3-(2-Amino-1,3-thiazol-5-yl)propanoic acid" . This compound is typically in a solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N2O2S.ClH/c7-5(6(9)10)1-4-2-8-3-11-4;/h2-3,5H,1,7H2,(H,9,10);1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.67 . It is typically stored at room temperature in an inert atmosphere .作用機序

2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride acts as a competitive antagonist of the group III mGluRs, which are G protein-coupled receptors that modulate the release of glutamate and other neurotransmitters in the brain. By blocking the activation of these receptors, this compound can reduce the inhibitory tone of presynaptic mGluRs and enhance the excitatory transmission mediated by ionotropic glutamate receptors, such as NMDA and AMPA receptors.

Biochemical and physiological effects:

This compound has been shown to have various biochemical and physiological effects in the brain, including the inhibition of glutamate release, the modulation of calcium signaling, the reduction of oxidative stress, and the induction of neurotrophic factors. It can also affect the synaptic plasticity and neuronal survival in different brain regions, such as the hippocampus, cortex, and striatum.

実験室実験の利点と制限

2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride has several advantages for lab experiments, such as its high potency, selectivity, and stability. It can be easily synthesized and purified, and its effects can be easily measured by electrophysiological, biochemical, and behavioral assays. However, this compound also has some limitations, such as its potential off-target effects on other receptors or enzymes, its limited solubility in water, and its potential toxicity at high concentrations.

将来の方向性

2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride has opened up many new avenues for future research on the role of mGluRs in neurological disorders. Some of the future directions include:

1. Investigating the effects of this compound on the synaptic plasticity and learning and memory in different animal models of neurological disorders.

2. Developing new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

3. Exploring the potential therapeutic applications of this compound in the treatment of neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia.

4. Examining the molecular mechanisms underlying the neuroprotective effects of this compound against excitotoxicity and oxidative stress.

5. Studying the interactions between this compound and other signaling pathways involved in synaptic transmission and neuronal survival, such as the cAMP-PKA pathway and the PI3K-Akt pathway.

In conclusion, this compound is a valuable tool compound for investigating the physiological and pathological roles of mGluRs in various neurological disorders. Its potent and selective antagonism of group III mGluRs has provided new insights into the modulation of synaptic transmission, neuronal excitability, and plasticity in the brain. Further research on this compound and its analogs may lead to the development of new therapeutic strategies for neurological disorders.

合成法

2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride can be synthesized by a multistep procedure involving the reaction of L-cysteine with 2-bromoacryloyl chloride, followed by the reaction with thiosemicarbazide, and the final cyclization with sodium hydroxide. The purity of the product can be confirmed by high-performance liquid chromatography (HPLC) analysis.

科学的研究の応用

2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride has been extensively used in scientific research to investigate the physiological and pathological roles of mGluRs in various neurological disorders, such as epilepsy, Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to modulate synaptic transmission, neuronal excitability, and plasticity in the brain, and to exert neuroprotective effects against excitotoxicity and oxidative stress.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

2-amino-3-(1,3-thiazol-5-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.2ClH/c7-5(6(9)10)1-4-2-8-3-11-4;;/h2-3,5H,1,7H2,(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXTVPSMFMEAFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CC(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2089255-33-2 |

Source

|

| Record name | 2-amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2620769.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2620778.png)

![N-Methyl-3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide](/img/structure/B2620780.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2620783.png)

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2620784.png)

![Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate](/img/structure/B2620788.png)